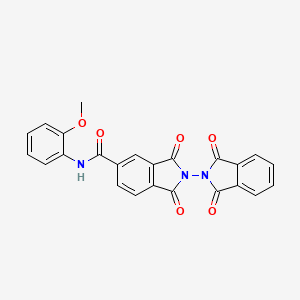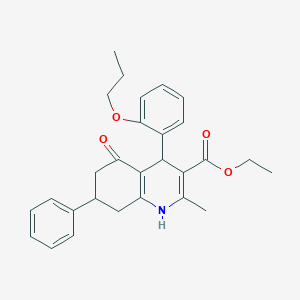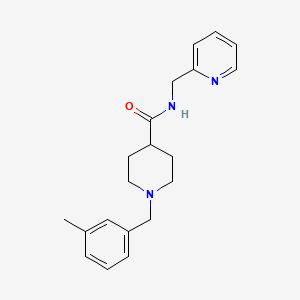![molecular formula C20H19NO2S3 B4924758 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide, also known as MMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMB is a sulfonamide derivative that has shown promising results in various fields of research, including biochemistry and pharmacology.
Applications De Recherche Scientifique
4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of biochemistry, where it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. This compound has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of pH in the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a number of effects on the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in pH levels in the body. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide in lab experiments is its high purity and stability. This compound has been synthesized to achieve high yields and purity, making it a suitable compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell lines, which can limit its use in some experiments.
Orientations Futures
There are a number of future directions for research on 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide. One area of research is the development of new synthesis methods for this compound that can improve its yield and purity. Another area of research is the investigation of the potential anti-cancer properties of this compound, and its mechanism of action in cancer cells. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on different cell lines.
Méthodes De Synthèse
The synthesis of 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide involves the reaction of 4-[(phenylthio)methyl]aniline with methyl methanesulfonate in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Propriétés
IUPAC Name |
4-methylsulfanyl-N-[4-(phenylsulfanylmethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S3/c1-24-18-11-13-20(14-12-18)26(22,23)21-17-9-7-16(8-10-17)15-25-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPMVOKSRYHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)
![1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4924703.png)


![3-chloro-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4924725.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)

